![molecular formula C12F8Se B093054 Dibenzoselenophene, octafluoro- CAS No. 16012-85-4](/img/structure/B93054.png)
Dibenzoselenophene, octafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzoselenophene, octafluoro- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is composed of two benzene rings and a selenium atom, with eight fluorine atoms attached to the benzene rings. It has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of dibenzoselenophene, octafluoro- is still being studied. However, it is believed that its unique electronic structure and high reactivity make it a suitable candidate for various applications. For example, in organic electronics, this compound can act as an electron acceptor due to its high electron affinity, which can improve the efficiency of solar cells and OLEDs.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of dibenzoselenophene, octafluoro-. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic. Additionally, it has been shown to have good biocompatibility, making it a potential candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dibenzoselenophene, octafluoro- in lab experiments is its high reactivity and unique properties. This compound can be used as a building block for the synthesis of various organic compounds, which can have potential applications in electronics, biology, and medicine. However, one of the limitations of using this compound is its high cost and low availability, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on dibenzoselenophene, octafluoro-. One of the potential applications of this compound is in the development of new organic semiconductors with improved efficiency and stability. Additionally, it can be used as a fluorescent probe for biological imaging, which can have significant implications in the field of medicine. Furthermore, more research is needed to understand the mechanism of action of this compound and its potential applications in other fields of science.
Conclusion:
Dibenzoselenophene, octafluoro- is a unique chemical compound that has shown promising results in scientific research. It has potential applications in various fields of science, including organic electronics and biological imaging. Although there are limitations to its use in lab experiments, further research can unlock its full potential and lead to new discoveries and innovations.
Synthesemethoden
Dibenzoselenophene, octafluoro- can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction and the Stille coupling reaction. These methods involve the reaction of a dibrominated precursor with a corresponding arylboronic acid or arylstannane, respectively, in the presence of a palladium catalyst. The yield and purity of the compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
Dibenzoselenophene, octafluoro- has been extensively studied for its potential applications in various fields of science. It has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in electronic devices such as solar cells and organic light-emitting diodes (OLEDs). Additionally, this compound has been investigated for its potential use as a fluorescent probe for biological imaging due to its unique optical properties.
Eigenschaften
CAS-Nummer |
16012-85-4 |
---|---|
Produktname |
Dibenzoselenophene, octafluoro- |
Molekularformel |
C12F8Se |
Molekulargewicht |
375.1 g/mol |
IUPAC-Name |
1,2,3,4,6,7,8,9-octafluorodibenzoselenophene |
InChI |
InChI=1S/C12F8Se/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 |
InChI-Schlüssel |
DZJNUXMUFSWYHQ-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1[Se]C3=C(C(=C(C(=C23)F)F)F)F)F)F)F)F |
Kanonische SMILES |
C12=C(C(=C(C(=C1[Se]C3=C(C(=C(C(=C23)F)F)F)F)F)F)F)F |
Synonyme |
Octafluorodibenzoselenophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.